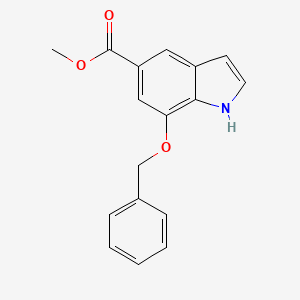![molecular formula C17H29NO2 B1389606 N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine CAS No. 1040681-07-9](/img/structure/B1389606.png)
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine
Übersicht
Beschreibung
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine, also known as TBME, is an amine compound that has been studied extensively for its potential applications in scientific research. It is a tertiary amine with a molecular formula of C14H25NO2 and a molecular weight of 243.35 g/mol. TBME is primarily used as a reagent in the synthesis of other compounds and has been used in a variety of scientific research applications.
Wirkmechanismus
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine is not well understood. However, it is thought to act as a reagent in the synthesis of other compounds, facilitating the formation of covalent bonds between molecules. N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine has also been shown to act as an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine are not well understood. However, it has been shown to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs. This inhibition can lead to increased concentrations of certain drugs in the body, which can have both beneficial and adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine in laboratory experiments is its availability and low cost. It is relatively easy to synthesize and is widely available from chemical suppliers. The main limitation of using N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine, such as wearing protective clothing and using appropriate ventilation.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine. One potential direction is to further investigate its mechanism of action, in order to better understand how it affects the metabolism of drugs. Other potential directions include further exploring its potential applications as a reagent in the synthesis of other compounds, as well as researching its potential toxicity and how to mitigate it. Additionally, further research could be done to explore the potential applications of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine in medicine, such as its potential use as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine has a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as the antiviral compound 5-chloro-2-hydroxy-N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine. N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine has also been used in the synthesis of other compounds with potential applications in medicine, such as the antimicrobial compound N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)aminopropionic acid.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-methoxypropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-14(13-18-11-6-12-19-5)20-16-9-7-15(8-10-16)17(2,3)4/h7-10,14,18H,6,11-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDVYWILSGQFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCOC)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



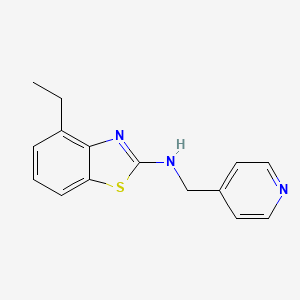


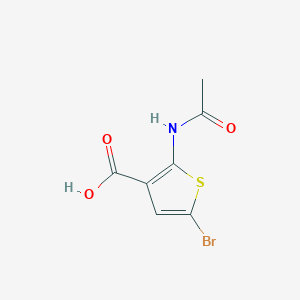
![2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1389531.png)
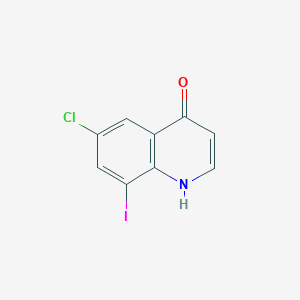
![Ethyl 3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389534.png)
![1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1389535.png)


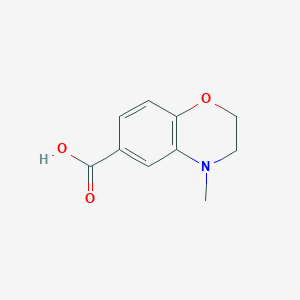

![Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1389544.png)
